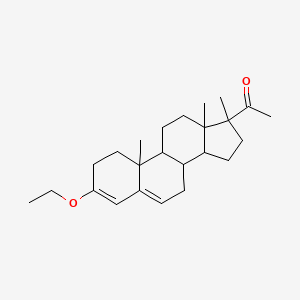
17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the use of 16alpha,17alpha-epoxyprogesterone as the starting material . The key steps include:
Addition of Hydrogen Bromide (HBr): This step forms a 16-bromo, 17alpha-hydroxy intermediate.
Catalytic Hydrogenation: Removal of the bromine atom.
Conversion of Ketone and Double Bond: The 3-keto group and 4,5-double bond are converted to a 3-hydroxy group and 3,5-double bond.
Acetylation and Hydrolysis: The 3-hydroxy and 17alpha-hydroxy groups are acetylated, followed by hydrolysis to remove the 3-acetyl group.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-hydroxy group, to form corresponding ketones.
Reduction: Reduction reactions can target the double bonds or ketone groups to form saturated or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated or alcohol derivatives.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one involves its interaction with steroid hormone receptors. It acts as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through the activation or inhibition of specific molecular pathways, leading to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Medrogestone: A synthetic progestin with similar structural features and biological activity.
3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate: Another steroidal compound with similar chemical properties.
Uniqueness:
- 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 17alpha-methyl and 3-ethoxy groups contribute to its stability and reactivity, making it a valuable intermediate in steroid synthesis .
Properties
CAS No. |
902768-49-4 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(3-ethoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C24H36O2/c1-6-26-18-9-12-22(3)17(15-18)7-8-19-20(22)10-14-24(5)21(19)11-13-23(24,4)16(2)25/h7,15,19-21H,6,8-14H2,1-5H3 |
InChI Key |
SKEIENPDXSFMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















